molecular formula C11H9N3O3 B8612765 4-(4-Nitrophenoxy)pyridin-2-amine

4-(4-Nitrophenoxy)pyridin-2-amine

Cat. No.: B8612765
M. Wt: 231.21 g/mol
InChI Key: PNNZPRMAYLIFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(4-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H9N3O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H,(H2,12,13)

InChI Key

PNNZPRMAYLIFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15.88 g of 2-amino-4-chloropyridine 34.5 g of p-nitrophenol, 52 ml of Hunig's base and 100 ml of 1-methyl-2-pyrrolidinone was stirred at 160° C. for 15 hours. Water was added, extraction was performed with ethyl acetate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography (hexane:ethyl acetate=1:1) using NH type silica gel to obtain 3.24 g of the target substance as a light yellow solid.
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-4-chloropyridine (2.00 g) was dissolved in N-methylpyrrolidone (31.8 ml), and then 4-nitrophenol (6.51 g) and N,N-diisopropylethylamine (15.9 ml) were added thereto under a nitrogen atmosphere, followed by stirring at 150° C. for 3 days. The reaction mixture was cooled down to room temperature, and partitioned between ethyl acetate and a 1 N aqueous solution of sodium hydroxide (32 ml). The organic layer was washed with water and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2 to 1:5). Fractions containing the target compound were concentrated under a reduced pressure to give a residue, which was then dried in vacuum to provide the titled compound (764 mg, 21.2%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Yield
21.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.